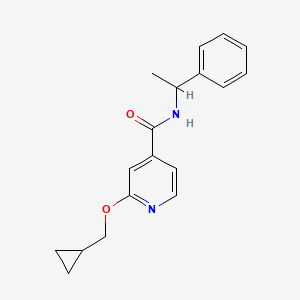
2-Méthoxy-5-méthyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 1925-76-4. It has a molecular weight of 130.17 . This compound is stored in a dry, sealed environment at 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-methyl-1,3,4-thiadiazole is 1S/C4H6N2OS/c1-3-5-6-4(7-2)8-3/h1-2H3 . The compound’s structure was investigated using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .Physical And Chemical Properties Analysis
2-Methoxy-5-methyl-1,3,4-thiadiazole is a liquid in its physical form . It is stored in a dry, sealed environment at 2-8°C .Applications De Recherche Scientifique
Activité antibactérienne
En plus des céphalosporines, le 2-méthoxy-5-méthyl-1,3,4-thiadiazole lui-même a démontré une action antibactérienne modérée contre les souches bactériennes Gram-positives (par exemple, Staphylococcus aureus, Enterococcus faecalis) et Gram-négatives (par exemple, Escherichia coli, Klebsiella pneumoniae) . Des recherches supplémentaires sont nécessaires pour explorer son mécanisme d'action et ses applications cliniques potentielles.
Dérivés antimicrobiens
Les chercheurs ont synthétisé de nouveaux dérivés de composés du 1,3,4-thiadiazole, y compris le this compound. Ces dérivés ont été testés pour leur activité antimicrobienne, dans le but d'identifier des substances ayant une efficacité significative contre divers agents pathogènes . De telles recherches contribuent au développement de nouveaux agents antimicrobiens.
Mécanisme D'action
Target of Action
Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Molecules containing a thiadiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The compound’s skin permeation is low, and its lipophilicity is moderate .
Result of Action
Thiadiazole derivatives have been reported to exhibit various biological activities, including antimicrobial and cytotoxic activities .
Action Environment
It is known that the nature of substituents on the thiadiazole ring can significantly impact the compound’s activity .
Safety and Hazards
The compound has been classified with Hazard Statements H227, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water if it comes into contact with skin or eyes .
Orientations Futures
While specific future directions for 2-Methoxy-5-methyl-1,3,4-thiadiazole are not available, 1,3,4-thiadiazole derivatives have been the subject of considerable growing interest for designing new antitumor agents . They have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Analyse Biochimique
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This suggests that 2-Methoxy-5-methyl-1,3,4-thiadiazole may interact with enzymes, proteins, and other biomolecules involved in DNA replication.
Molecular Mechanism
Molecular modeling studies of similar compounds have highlighted the role of the 1,3,4-thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This suggests that 2-Methoxy-5-methyl-1,3,4-thiadiazole may exert its effects at the molecular level through similar interactions.
Propriétés
IUPAC Name |
2-methoxy-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-6-4(7-2)8-3/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMYWMDTOIYYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1925-76-4 |
Source


|
| Record name | 2-methoxy-5-methyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)
![methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B2389406.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2389411.png)





![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)